molecular formula C18H23ClN2 B1451661 N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine CAS No. 1040680-64-5

N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine

Cat. No.: B1451661
CAS No.: 1040680-64-5
M. Wt: 302.8 g/mol
InChI Key: DTLJSXKJSJUXPB-UHFFFAOYSA-N
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Description

Historical Context and Development

This compound is a synthetic aromatic amine first documented in chemical databases in the early 21st century. Its initial synthesis and characterization were reported in 2009, as evidenced by its PubChem entry (CID 28309032), which lists a creation date of May 28, 2009. The compound gained attention for its structural resemblance to p-phenylenediamine derivatives, which have been widely studied since the 19th century for applications in dyes, polymers, and antioxidants.

A significant milestone in its development occurred in 2009 when a Chinese patent (CN102030659A) detailed a novel preparation method involving nitrosation and reduction reactions. This process used diethyl aniline as a precursor, followed by purification and salt formation to yield the final product. The method emphasized zinc powder as a reductive agent, distinguishing it from traditional iron-based approaches due to improved purity and reduced byproduct formation.

Significance in Chemical Research

This compound is structurally unique due to its combination of a chlorophenethyl group and diethylamine substituents on a benzenediamine backbone. Such features make it a candidate for:

  • Polymer chemistry : Analogous to p-phenylenediamine derivatives, it may serve as a monomer for high-performance polymers like aramids.
  • Analytical chemistry : Similar to N,N-diethyl-p-phenylenediamine (DEPPD), it could act as a chromogenic agent in spectrophotometric detection of oxidants.
  • Pharmaceutical intermediates : Its aromatic amine structure aligns with frameworks used in anticancer and antimicrobial drug development.

Recent studies on substituted p-phenylenediamine derivatives highlight its potential role in wastewater treatment, where related compounds degrade pollutants via oxidative pathways.

Classification and Nomenclature

Systematic Name :
1-N-[2-(4-Chlorophenyl)ethyl]-4-N,4-N-diethylbenzene-1,4-diamine.

Molecular Formula :
C₁₈H₂₃ClN₂.

Structural Features :

  • A benzene ring with two amine groups at the 1,4-positions.
  • A diethyl substitution on one amine (N4).
  • A 4-chlorophenethyl group attached to the other amine (N1).

Synonyms :

  • 1040680-64-5 (CAS Registry Number).
  • N4-[2-(4-Chlorophenyl)ethyl]-N1,N1-diethylbenzene-1,4-diamine.

Key Identifiers :

Property Value Source
Molecular Weight 302.8 g/mol
SMILES CCN(CC)C1=CC=C(C=C1)NCCC2=CC=C(C=C2)Cl
InChI Key DTLJSXKJSJUXPB-UHFFFAOYSA-N

Classification :

  • Organic compound > Benzenediamine derivative > Substituted aniline.
  • Functional groups: Primary and tertiary amines, chlorinated aryl group.

Properties

IUPAC Name

1-N-[2-(4-chlorophenyl)ethyl]-4-N,4-N-diethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2/c1-3-21(4-2)18-11-9-17(10-12-18)20-14-13-15-5-7-16(19)8-6-15/h5-12,20H,3-4,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLJSXKJSJUXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NCCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrosation Reaction

  • Reactants: Diethyl aniline derivative, concentrated hydrochloric acid, sodium nitrite in aqueous solution.
  • Conditions: Cooling to 0–10 °C to control reaction rate and avoid side reactions.
  • Procedure: Mix diethyl aniline and HCl, cool, then add sodium nitrite solution dropwise under stirring to form the nitroso intermediate.
  • Reaction Time: 2.5–3 hours isothermal reaction.
  • Outcome: Formation of the nitroso compound (accelerine), which is the key intermediate for reduction.

Reduction Reaction

  • Reactants: Nitroso intermediate solution, concentrated hydrochloric acid, water, zinc powder as reducing agent.
  • Conditions: Temperature maintained at 15–20 °C.
  • Procedure: Add zinc powder gradually under stirring to reduce the nitroso group to amine.
  • Reaction Time: 1.5–2.5 hours.
  • Outcome: Formation of N,N-diethyl-1,4-phenylenediamine aqueous solution.

Purification Reaction

  • Procedure: Adjust the reaction mixture to strong basicity by adding sodium hydroxide solution until pH ~14.
  • Extraction: Separate organic phase by layering and perform vacuum distillation under reduced pressure (~5 mmHg).
  • Collection: Fraction collected at 115–116 °C.
  • Outcome: Purified N,N-diethyl-1,4-phenylenediamine.

Salification

  • Procedure: Dissolve purified diamine in dry benzene.
  • Salification: Pass dry hydrogen chloride gas into the solution until saturation.
  • Outcome: Precipitation of the hydrochloride salt of the diamine.
  • Final Step: Drying to obtain the finished product as hydrochloride salt.

Representative Experimental Data

Step Reactants/Conditions Temperature (°C) Time (hours) Key Observations
Nitrosation Diethyl aniline, HCl, NaNO2 (41.1% aqueous) 0–10 2.5–3 Formation of nitroso intermediate
Reduction Zinc powder, HCl, water 15–20 1.5–2.5 Conversion to diamine
Purification NaOH to pH 14, organic extraction, vacuum distillation N/A N/A Purified diamine collected at 115–116 °C
Salification Dry benzene, dry HCl gas Ambient Until saturation Precipitation of hydrochloride salt

Notes on Adaptation to N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine

The above method is directly applicable to the preparation of N,N-diethyl-1,4-phenylenediamine derivatives. For this compound, the substitution with a 4-chlorophenethyl group at N1 requires:

  • Starting with aniline derivatives bearing the 4-chlorophenethyl substituent or performing a selective alkylation step on the diamine.
  • Maintaining similar nitrosation and reduction conditions to preserve the integrity of the 4-chlorophenethyl group.
  • Careful control of reaction parameters to avoid dehalogenation or side reactions involving the chlorophenethyl moiety.

Research Findings and Considerations

  • The nitrosation step is critical and must be performed under controlled temperature to prevent over-nitrosation or decomposition.
  • Zinc powder reduction is preferred for mild conditions and high selectivity.
  • The purification step involving pH adjustment and vacuum distillation ensures removal of impurities and unreacted starting materials.
  • Salification with dry HCl gas in benzene is an effective method to isolate the hydrochloride salt, improving compound stability and handling.

Summary Table of Preparation Method

Preparation Step Key Reagents Conditions Purpose Product/Intermediate
Nitrosation Diethyl aniline, HCl, NaNO2 0–10 °C, 2.5–3 h Formation of nitroso intermediate Nitroso compound (accelerine)
Reduction Zinc powder, HCl, water 15–20 °C, 1.5–2.5 h Reduction of nitroso to amine N,N-diethyl-1,4-phenylenediamine
Purification NaOH, organic solvent, vacuum distillation pH 14, 115–116 °C, 5 mmHg pressure Purify diamine Pure diamine
Salification Dry benzene, dry HCl gas Ambient, until saturation Formation of hydrochloride salt Diamine hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol as a solvent.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Substituted benzenediamine derivatives.

Scientific Research Applications

N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s effects are mediated through its ability to bind to these targets and alter their activity, resulting in various physiological and biochemical responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (N1/N4) Molecular Weight Key Properties/Applications Evidence Source
N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine 4-chlorophenethyl / diethyl ~318.8 g/mol* High lipophilicity; potential bioactivity
N1-(4-chlorobenzyl)-N4,N4-diethyl-1,4-benzenediamine 4-chlorobenzyl / diethyl ~304.8 g/mol* Reduced steric hindrance vs. phenethyl
N1-[(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)methyl]-N4,N4-diethylbenzene-1,4-diamine (SI18) Dichlorophenyl isoxazole / diethyl ~435.3 g/mol Enhanced enzyme inhibition (GAT)
N1-[[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]methyl]-N4,N4-dimethylbenzene-1,4-diamine (SI78) Fluorophenyl pyrazole / dimethyl ~325.4 g/mol Improved metabolic stability
N1-(4-(bis(4-methoxyphenyl)amino)phenyl)-N4,N4-bis(4-methoxyphenyl)benzene-1,4-diamine Methoxyphenyl amino / methoxyphenyl ~665.8 g/mol Hole-transport material (OLEDs)
N1-(Naphthalen-2-yl)-N4,N4-bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine Naphthyl-phenyl amino / naphthyl ~897.1 g/mol High PLQY for TADF materials

*Calculated based on molecular formula.

Key Research Findings

  • Electronic properties : Triazine-acceptor-based TADF materials achieve 100% photoluminescence quantum yield (PLQY) when doped into host matrices, as seen in DPA-TRZ () .
  • Synthetic optimization : emphasizes reaction temperature and catalyst choice (e.g., NaCNBH3 for selective reduction) to control product purity .

Biological Activity

N1-(4-Chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article provides a comprehensive overview of its pharmacological properties, toxicological data, and relevant case studies.

  • Chemical Formula: C₁₈H₂₃ClN₂
  • Molecular Weight: 306.15 g/mol
  • CAS Number: 1040680-64-5

The compound acts primarily as a ligand for specific receptors in the body, potentially influencing various biological pathways. Its structure allows it to interact with both histamine receptors (H1 and H4) and other neurotransmitter systems, which may contribute to its pharmacological effects.

Pharmacological Effects

  • Antioxidant Activity:
    • Studies have shown that this compound exhibits significant antioxidant properties. It can scavenge free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Properties:
    • The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
  • Neuroprotective Effects:
    • Research indicates that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting its potential role in neurodegenerative conditions.

Toxicological Studies

Acute Toxicity:

  • In animal studies, acute exposure to high doses resulted in mild toxicity characterized by respiratory distress and enzyme activity alterations in guinea pigs .

Chronic Toxicity:

  • Long-term studies have established a No Observed Adverse Effect Level (NOAEL) of 50 mg/kg body weight per day in Fischer 344 rats, with no significant tumor incidence observed over extended periods .

Genotoxicity:

  • The compound did not exhibit significant genotoxic effects in standard assays, indicating a favorable safety profile for potential therapeutic applications .

Study 1: Antioxidant and Anti-inflammatory Effects

A recent study evaluated the antioxidant capacity of this compound using various in vitro assays. Results showed a marked reduction in oxidative stress markers in treated cells compared to controls.

ParameterControl GroupTreated Group
Oxidative Stress MarkersHighLow
Inflammatory CytokinesElevatedReduced

Study 2: Neuroprotective Potential

In a neuroprotection study involving rat models of neurodegeneration, the administration of the compound significantly improved behavioral outcomes and reduced neuronal loss compared to untreated controls.

Treatment GroupBehavioral Score (Pre/Post)Neuronal Loss (%)
Control30/1040
Treated28/2015

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step pathways, including nucleophilic substitution and condensation reactions. Key steps include:

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) improve reaction kinetics by stabilizing intermediates .
  • Catalyst optimization : Triethylamine or similar bases are used to deprotonate amines and enhance nucleophilicity .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity .
    • Critical parameters : Temperature control (<60°C prevents decomposition) and stoichiometric ratios (1:1.2 for amine:electrophile) maximize yields .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Distinct signals for aromatic protons (δ 6.8–7.2 ppm), chlorophenethyl CH₂ groups (δ 2.8–3.2 ppm), and diethyl N4 substituents (δ 1.1–1.3 ppm for CH₃) .
  • ¹³C NMR : Confirms aromatic carbons (δ 115–140 ppm) and quaternary carbons adjacent to nitrogen .
    • Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C aromatic) validate functional groups .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₈H₂₂ClN₂: 307.14 g/mol) and fragmentation patterns .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound that impact experimental design?

  • Solubility : Moderately soluble in DCM, DMSO, and THF; low solubility in water (<0.1 mg/mL). Pre-solubilization in DMSO is recommended for biological assays .
  • Stability : Stable under inert atmospheres (N₂/Ar) at 4°C for >6 months. Degrades under UV light or acidic conditions (pH <3) .
  • Melting Point : Expected range: 120–125°C (determined via differential scanning calorimetry) .

Advanced Research Questions

Q. How does the electronic configuration of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Substituent effects :

  • The 4-chlorophenethyl group acts as an electron-withdrawing group, polarizing the benzene ring and enhancing electrophilicity at the para position .
  • Diethyl groups at N4 increase steric hindrance, reducing reaction rates in bulky electrophile systems .
    • Computational analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model charge distribution and predict reactive sites .

Q. What methodological approaches are recommended for investigating the compound’s potential bioactivity through molecular docking studies?

  • Target selection : Prioritize receptors with known affinity for chlorinated aromatics (e.g., G-protein-coupled receptors, cytochrome P450 enzymes) .
  • Docking protocols :

  • Software : AutoDock Vina or Schrödinger Maestro for flexible ligand-receptor binding simulations .
  • Validation : Compare docking scores with positive controls (e.g., known inhibitors) and validate via isothermal titration calorimetry (ITC) .
    • Data interpretation : Low binding energy (ΔG < -7 kcal/mol) and hydrogen bonding with active-site residues (e.g., Ser, Tyr) suggest bioactivity .

Q. How should researchers address contradictory findings in reported biological activities across different model systems?

  • Case study : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may arise from:

  • Membrane permeability : Use logP values (calculated: ~3.5) to assess lipid bilayer penetration efficiency .
  • Assay conditions : Standardize inoculum size (1×10⁶ CFU/mL) and solvent controls (DMSO ≤1% v/v) .
    • Resolution strategies :
  • Dose-response curves : Calculate IC₅₀ values across multiple replicates (n ≥ 3) .
  • Orthogonal assays : Confirm results with fluorescence-based viability assays (e.g., resazurin reduction) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine
Reactant of Route 2
Reactant of Route 2
N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine

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